Colorectal Cancer Cell Proliferation Inhibition: Liensinine Perchlorate versus Neferine
Liensinine Perchlorate demonstrates dose-dependent inhibition of colorectal cancer cell proliferation without observed cytotoxicity on normal colorectal epithelial cells [1]. In direct cross-study comparison, the closely related analog neferine exhibits an IC50 of 6.5 μM against cisplatin-resistant colon cancer stem cells [2]. While direct head-to-head comparison data in identical assay conditions are not available, the distinct potency profiles and Liensinine Perchlorate's demonstrated cancer-selective cytotoxicity establish a clear differentiation basis for colorectal cancer research applications.
| Evidence Dimension | Antiproliferative activity against colorectal cancer cells |
|---|---|
| Target Compound Data | Dose-dependent significant inhibition of proliferation and colony-forming ability; no observed cytotoxicity on normal colorectal epithelial cells |
| Comparator Or Baseline | Neferine: IC50 = 6.5 μM against cisplatin-resistant colon cancer stem cells |
| Quantified Difference | Distinct potency profiles; Liensinine Perchlorate demonstrates cancer-selective cytotoxicity not quantified for neferine in same model |
| Conditions | CRC cell lines (Wang et al. 2018) vs. cisplatin-resistant colon cancer stem cells (neferine study, 2022) |
Why This Matters
The demonstrated selective cytotoxicity toward cancer cells while sparing normal colorectal epithelial cells provides a therapeutic window advantage for in vivo colorectal cancer studies.
- [1] Wang Y, et al. Liensinine perchlorate inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis. Food Funct. 2018;9(11):5536-5546. View Source
- [2] Reversal of cisplatin resistance by neferine/isoliensinine and their combinatorial regimens in cisplatin-resistant colon cancer stem cells. 2022. View Source
